6-(Pyrrolidin-1-yl)-9H-purin-2-amine
Description
Overview of Purine (B94841) Heterocycles in Academic Research
Purine heterocycles are a class of compounds that play a vital role in various biological processes. numberanalytics.com They are characterized by a fused ring structure consisting of a pyrimidine (B1678525) ring and an imidazole (B134444) ring. numberanalytics.comtaylorandfrancis.com This fundamental structure is present in essential biomolecules, including the nucleic acid bases adenine (B156593) and guanine, which are crucial for the storage and transmission of genetic information. numberanalytics.com Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. For instance, adenosine (B11128) triphosphate (ATP) serves as the primary energy currency in cells, while cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) act as second messengers in various signaling pathways. numberanalytics.com
The broad spectrum of biological activities exhibited by purine analogues has fueled their investigation as potential therapeutic agents. nih.govresearchgate.net Researchers have explored their capacity to act as inhibitors for a variety of enzymes, including phosphodiesterases, protein kinases (such as p38a and MAP kinase), cyclin-dependent kinases (CDKs), and non-receptor tyrosine kinases like SRC. nih.gov This has led to the development of purine-based compounds with applications as antimicrobial, antifungal, antiviral, and cytotoxic agents. nih.gov
Importance of Substitutional Modifications on the Purine Scaffold for Biological Inquiry
The versatility of the purine scaffold lies in its amenability to substitutional modifications at various positions around its core structure. nih.gov These modifications allow for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn significantly influences its biological activity and target selectivity. nih.govnih.gov
The strategic addition of different functional groups can lead to enhanced potency and selectivity for specific biological targets. For example, the introduction of a sulfonamide group has been shown to confer potency and selectivity for CDK2 inhibition, while a pendant piperazinyl substituent can improve activity against CDK7. ncl.ac.uk Similarly, the addition of a halogen group to kinetin (B1673648) derivatives has been observed to enhance their anti-cancer activity. nih.gov Structure-activity relationship (SAR) studies are crucial in this context, providing valuable insights into how different substituents impact the biological effects of the purine derivatives. nih.govnih.gov These studies have demonstrated that even subtle changes, such as the position of a nitrogen atom within the purine ring, can lead to a significant enhancement in affinity for target kinases. nih.govacs.org
Positioning of 6-(Pyrrolidin-1-yl)-9H-purin-2-amine within Purine-Based Chemical Biology
Within the vast landscape of purine-based chemical biology, this compound emerges as a noteworthy derivative. Its structure features a pyrrolidine (B122466) ring at the 6-position and an amino group at the 2-position of the purine core. This specific substitution pattern places it within a class of compounds that have been investigated for their potential as kinase inhibitors.
The rationale for its design can be understood by considering the SAR of related purine derivatives. The introduction of cyclic amines, such as pyrrolidine, at the C6 position of the purine scaffold has been a strategy to enhance kinase inhibition by forming additional hydrogen bonds within the kinase hinge region. nih.gov The 2-amino group is also a common feature in many biologically active purines, including the natural base guanine.
While specific, extensive research on the direct biological activities of this compound is not broadly documented in publicly available literature, its structural motifs are present in compounds investigated as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases. ncl.ac.uknih.govnih.gov For instance, derivatives with similar substitutions have been explored for their potential to inhibit enzymes that are crucial for cell cycle progression and are therefore important targets in cancer research. ncl.ac.ukresearchgate.net The compound serves as a valuable chemical intermediate and a scaffold for further chemical modifications to explore and optimize interactions with various biological targets.
Structure
3D Structure
Properties
IUPAC Name |
6-pyrrolidin-1-yl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUVBNMGJPXGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597659 | |
| Record name | 6-(Pyrrolidin-1-yl)-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18202-53-4 | |
| Record name | 6-(1-Pyrrolidinyl)-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18202-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Pyrrolidin-1-yl)-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 6 Pyrrolidin 1 Yl 9h Purin 2 Amine Analogs
Foundational Synthetic Routes to the 6-Aminopurine Core
The construction of the 6-aminopurine core is the initial and crucial step in the synthesis of 6-(pyrrolidin-1-yl)-9H-purin-2-amine and its derivatives. Various methods have been developed to assemble this fundamental heterocyclic system.
Nucleophilic Aromatic Substitution Approaches
A prevalent and versatile method for constructing the 6-aminopurine skeleton is through nucleophilic aromatic substitution (SNA r) reactions. This approach typically involves the displacement of a leaving group, most commonly a halogen, at the C6 position of a purine (B94841) precursor by an amine.
A widely employed starting material is 6-chloropurine (B14466) or its derivatives. The reaction of 6-chloropurines with various amines can be facilitated under different conditions. For instance, an efficient, solvent-free, and catalyst-free amination of 6-chloropurine nucleosides with a range of amine derivatives has been developed to produce 6-substituted aminopurine nucleoside analogs in good yields. researchgate.net This method highlights a sustainable and eco-friendly protocol with high functional group tolerance. researchgate.net Microwave-assisted amination of 6-chloropurine derivatives in water has also been reported as a "green chemistry" approach, affording 6-substituted aminopurines in very good yields. researchgate.net
The reactivity of the C6 position is influenced by the substituents on the purine ring. For example, the presence of an electron-withdrawing group can enhance the electrophilicity of the C6 carbon, making it more susceptible to nucleophilic attack. The choice of solvent and base is also critical. Dimethylformamide (DMF) and potassium carbonate (K2CO3) are commonly used, often under microwave irradiation to accelerate the reaction. researchgate.net
Mannich-Type Reactions in Purine Synthesis
The Mannich reaction represents another important tool in the synthesis and functionalization of purine derivatives. This multicomponent reaction involves the aminoalkylation of an acidic proton located on a substrate, typically with formaldehyde (B43269) and a primary or secondary amine. While direct application to form the 6-aminopurine core is less common, Mannich-type reactions are instrumental in introducing aminomethyl groups at various positions on the purine ring, which can then be further elaborated. acs.orgscilit.comnih.gov
For instance, the Mannich reaction has been successfully used in the synthesis of aminomethyl derivatives of 9-deazahypoxanthine. acs.org This approach demonstrates the utility of this reaction in creating carbon-nitrogen bonds and expanding the structural diversity of purine analogs. acs.org The reaction conditions typically involve heating the purine substrate with aqueous formaldehyde and an amine in the presence of a base like sodium acetate. acs.org
Functionalization at the C6 Position: Introduction and Modification of Cyclic Amines
Once the purine core is established, the next critical step is the introduction and subsequent modification of the cyclic amine moiety at the C6 position.
Pyrrolidine (B122466) and Piperidine (B6355638) Moiety Integration
The introduction of cyclic amines like pyrrolidine and piperidine at the C6 position is a hallmark of many biologically active purine derivatives. This is typically achieved through the nucleophilic aromatic substitution of a suitable leaving group, such as a chlorine atom or a methylsulfonyl group, on the purine ring. wur.nl
The reaction of 2-amino-6-chloropurine (B14584) with pyrrolidine is a direct method to synthesize this compound. This reaction is often carried out in a suitable solvent and may be heated to ensure completion. The choice of the cyclic amine is a key determinant of the biological activity of the final compound. nih.gov
An alternative to using a chloro leaving group is the use of a C6-(1,2,4-triazol-1-yl) derivative. These intermediates can undergo C-nucleophilic substitution with various nucleophiles, providing another avenue for functionalization. nih.govsigmaaldrich.com
Derivatization of the Cyclic Amine Moiety
Further diversification of the this compound structure can be achieved by modifying the pyrrolidine ring itself. This allows for the exploration of a wider chemical space and the fine-tuning of pharmacological properties.
Strategies for derivatization include the introduction of various substituents on the pyrrolidine ring, such as alkyl, heteroalkyl, aryl, and heteroaryl groups. These modifications can be accomplished by starting with a pre-functionalized pyrrolidine derivative or by performing reactions on the purine-bound pyrrolidine ring. Additionally, the nitrogen atom of the pyrrolidine can be incorporated into amide, sulfonamide, carbamate, or urea (B33335) functionalities, further expanding the structural diversity of the analogs. nih.gov
Diversification Strategies at the C2 Position
The C2 position of the this compound scaffold offers another site for structural modification, leading to the generation of a wide array of analogs with potentially distinct biological profiles.
Starting from 2-amino-6-chloropurine, a variety of substituents can be introduced at the C2 position. For example, the amino group can be diazotized and subsequently replaced with other functional groups. A series of 6-substituted purines have been synthesized from commercially available 2-amino-6-chloropurine, leading to the discovery of novel compounds. researchgate.net
Furthermore, cross-coupling reactions have emerged as powerful tools for C-C bond formation at the C2 position. For instance, a simple three-step method for the solution-phase combinatorial synthesis of 2,6,9-trisubstituted purines from 2,6-dichloropurine (B15474) has been described. researchgate.net This method allows for the sequential introduction of different substituents at the C6 and C2 positions. Lithiation at the 8-position of a 6-chloropurine derivative followed by quenching with an electrophile can surprisingly lead to substitution at the C2 position, highlighting the complex reactivity of the purine ring system. researchgate.net
The table below provides examples of synthetic yields for different purine derivatization reactions.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 6-chloropurine | Various amines | 6-substituted aminopurines | Good | researchgate.net |
| 6-chloropurine derivatives | Various amines (microwave, water) | 6-substituted aminopurines | Very Good | researchgate.net |
| 9-deazahypoxanthine | Formaldehyde, amine | Aminomethyl derivatives | - | acs.org |
| 2-amino-6-chloropurine | Pyrrolidine | This compound | - | researchgate.net |
| 2,6-dichloropurine | Sequential amination | 2,6,9-trisubstituted purines | - | researchgate.net |
Introduction of Amino Acid Derivatives
The conjugation of amino acids to the purine core represents a significant strategy in the development of novel therapeutic agents. One common approach involves the coupling of N-(purin-6-yl)-amino acids with other amino acid esters. For instance, N-(purin-6-yl)-(S)-amino acids can be coupled to dimethyl (S)-glutamate using a carbodiimide (B86325) coupling agent, followed by the removal of the ester groups. nih.gov However, this method can sometimes lead to racemization at the chiral center of the N-(purin-6-yl)-α-amino acid. nih.gov
An alternative and often preferred method to maintain stereochemical integrity is the direct nucleophilic substitution of a leaving group on the purine ring with a dipeptide. For example, diastereomerically pure N-(purin-6-yl)dipeptides have been synthesized by reacting 6-chloropurine or 2-amino-6-chloropurine with the desired dipeptide in the presence of a base such as aqueous sodium carbonate. nih.gov This approach has been successfully applied to synthesize 2-aminopurine (B61359) derivatives by reacting dipeptides with 2-amino-6-chloropurine. nih.gov
| Starting Material | Reagent | Product |
| N-(purin-6-yl)-(S)-amino acids | Dimethyl (S)-glutamate, Carbodiimide | N-(purin-6-yl)dipeptides (potential for racemization) |
| 6-chloropurine | Dipeptides, aq. Na2CO3 | Diastereomerically pure N-(purin-6-yl)dipeptides |
| 2-amino-6-chloropurine | Dipeptides, aq. Na2CO3 | Diastereomerically pure 2-amino-N-(purin-6-yl)dipeptides |
Arylamino and Alkoxy Substituent Incorporation
The introduction of arylamino and alkoxy groups at various positions of the purine ring has been explored to generate diverse chemical libraries. For instance, 4-arylamino-2-aminoalkylamino-6-methylpyrimidines have been synthesized as part of research into synthetic antimalarials. rsc.orgrsc.org A general method for synthesizing 6-alkyl- and arylamino-9-(tetrahydro-2-pyranyl)purines involves a three-step process starting from 6-methylthiopurine, proceeding through a 6-methylsulfonylpurine intermediate. researchgate.net The methylsulfonyl group acts as a good leaving group, facilitating nucleophilic substitution by various amines.
Furthermore, 2-arylamino-6-ethynylpurines have been synthesized as irreversible inhibitors of Nek2 kinase. whiterose.ac.uk The synthesis often starts from a di-substituted purine, such as 2-fluoro-6-((triisopropylsilyl)ethynyl)-9H-purine, which can then be reacted with an appropriate aniline (B41778) derivative. whiterose.ac.uk
Modifications at the N9 Position
Alkylation and Heteroalkyl Chain Introduction
Alkylation at the N9 position of the purine ring is a common strategy to introduce a variety of functional groups and to mimic the ribose moiety of natural nucleosides. A regioselective synthesis of C6-morpholino, N9-alkylated purine derivatives has been achieved through a chloro-amine coupling reaction between 2,6-dichloropurine and morpholine, followed by alkylation using reagents like potassium carbonate in DMF. researchgate.net This method has been shown to be efficient for straight-chain aliphatic systems. researchgate.net
Microwave-assisted N-alkylation has also been employed, for example, in the reaction of a pyrrolidine-fused chlorin (B1196114) with alkyl halides in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. nih.gov This technique often leads to faster reactions and improved yields compared to conventional heating methods. nih.gov
| Starting Material | Reagents | Product |
| 2,6-dichloropurine, morpholine | Alkyl halide, K2CO3, DMF | C6-morpholino, N9-alkylated purine |
| Pyrrolidine-fused chlorin | Alkyl halide, DIPEA, DMF | N-alkylated pyrrolidine-fused chlorin |
Synthesis of Purine Homo-N-nucleoside Analogs
The synthesis of purine homo-N-nucleoside analogs, where the ribose sugar is replaced by an acyclic chain, is another area of interest. These modifications can significantly impact the biological activity of the parent compound. While specific examples for this compound are not detailed in the provided context, the general strategies for N9-alkylation with functionalized chains are applicable.
Advanced Synthetic Approaches
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in the synthesis of purine analogs, often leading to reduced reaction times, increased yields, and cleaner reactions. researchgate.netnih.gov This technology has been successfully applied to various synthetic transformations, including N-alkylation and the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines. nih.govnih.gov In the latter case, the reaction of an aryl acetic acid with an aminopyrimidine and triphenyl phosphite (B83602) in pyridine (B92270) under microwave irradiation at high temperatures provides the desired product in good yields. nih.gov
Microwave-assisted synthesis has also been utilized for the functionalization of related heterocyclic systems, such as the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent alkylation and bromination. rsc.org Furthermore, a combination of ultrasound and microwave irradiation has been developed for the synthesis of 2-amino-4,6-diaryl pyrimidines and 3,5-diaryl-1H-pyrazoles, demonstrating the utility of combining different energy sources to drive chemical reactions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds. This technology is particularly relevant for the synthesis of this compound and its analogs, enabling the direct and efficient introduction of the pyrrolidine moiety and other substituents onto the purine scaffold. The continual development of sophisticated ligands and catalyst systems has led to highly general and reliable protocols for such transformations. nih.gov
The N-arylation of secondary cyclic amines, such as pyrrolidine, is of significant interest in medicinal chemistry for the construction of biologically active molecules. nih.gov Palladium-catalyzed methods are frequently employed to couple these amines with halogenated or pseudo-halogenated purine precursors. For instance, the reaction of a 6-chloropurine derivative with pyrrolidine in the presence of a palladium catalyst and a suitable base facilitates the formation of the desired C-N bond, yielding the 6-(pyrrolidin-1-yl)purine core structure. The efficiency and selectivity of these reactions are often dependent on the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands like BINAP or Xantphos), base, and solvent.
Furthermore, these cross-coupling strategies can be extended to create diverse libraries of analogs. By varying either the purine starting material or the amine coupling partner, a wide range of substituted compounds can be accessed. For example, palladium-catalyzed carboamination reactions have been developed for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives, which can then be incorporated into the purine structure. nih.gov These advanced methods allow for the construction of complex, enantiomerically enriched pyrrolidine-containing molecules. nih.gov The oxalyl amide group has also been utilized as a directing group in palladium-catalyzed C(sp³)–H carbonylation to synthesize pyrrolidones, which are valuable precursors for further derivatization. rsc.orgsemanticscholar.org
The table below summarizes representative palladium-catalyzed reactions for the synthesis of substituted pyrrolidines and related N-heterocycles, illustrating the broad applicability of this methodology in generating analogs.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)₂ / Ligand | Aryl/Heteroaryl Halide + Secondary Amine (e.g., Pyrrolidine) | N-Aryl/N-Heteroaryl Pyrrolidines | Forms C-N bonds; widely used for amine arylation. nih.gov |
| Pd Catalyst / Chiral Ligand | Alkenyl/Aryl Bromide + N-Boc-pent-4-enylamine | 2-Substituted Pyrrolidines | Enantioselective carboamination for chiral heterocycles. nih.gov |
| Pd(OAc)₂ / Oxalyl Amide Directing Group | Aliphatic Amine + Carbon Monoxide | Pyrrolidones | Regioselective γ-carbonylation of C(sp³)–H bonds. rsc.orgsemanticscholar.org |
Combinatorial and High-Throughput Synthesis Methodologies
The exploration of the chemical space around the this compound scaffold necessitates efficient methods for generating large numbers of analogs. Combinatorial and high-throughput synthesis strategies are ideally suited for this purpose, enabling the rapid assembly of diverse chemical libraries from a set of common building blocks. These approaches are instrumental in structure-activity relationship (SAR) studies and drug discovery programs.
A common strategy involves a solution-phase synthesis approach starting from a readily available precursor, such as 2,6-dichloropurine. researchgate.net This allows for the sequential and regioselective substitution at different positions of the purine ring. For instance, the C6 chlorine is typically more reactive towards nucleophilic substitution than the C2 chlorine, allowing for the introduction of the pyrrolidine group at C6 first. Subsequently, a different amine or other nucleophile can be introduced at the C2 position. Further diversity can be achieved by alkylation at the N9 position. researchgate.net
Encoded library technology (ELT) is another powerful high-throughput methodology. In this approach, each chemical compound synthesized on a solid support (e.g., a bead) is associated with a unique chemical "barcode" or tag that records its synthetic history. nih.gov This allows for the synthesis and screening of massive libraries of compounds simultaneously. For the synthesis of pyrrolidine-containing libraries, a set of diverse amino acids can be used as starting points, followed by cyclization and functionalization steps, with each step being recorded by the addition of a specific tag. nih.gov
Focused synthetic libraries of trisubstituted purine analogs have been successfully used to identify potent kinase inhibitors. wikipedia.org Structure-based drug design, coupled with high-throughput synthesis, allows for the rational design and rapid optimization of lead compounds. For example, starting from a purine core, different substituents can be systematically introduced at the C2, C6, and N9 positions to improve potency and selectivity against a specific biological target. wikipedia.org
The table below outlines key aspects of combinatorial and high-throughput approaches for generating purine and pyrrolidine libraries.
| Methodology | Core Scaffold | Diversification Strategy | Key Advantages |
| Solution-Phase Parallel Synthesis | 2,6-Dichloropurine | Sequential nucleophilic substitution at C6, C2, and N9. researchgate.net | Straightforward, allows for purification and characterization of individual compounds. |
| Encoded Library Technology (ELT) | Amino Acid / Pyrrolidine | Use of diverse building blocks and chemical tags for encoding. nih.gov | Enables synthesis and screening of millions of compounds in a single mixture. |
| Focused Library Synthesis | Purine | Structure-based design and systematic variation of substituents at key positions (C2, C6, N9). wikipedia.org | Efficient optimization of lead compounds for specific biological targets. |
Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Chemical Synthesis
The unambiguous characterization and purity assessment of this compound and its synthesized analogs are critical to ensure the reliability of biological and chemical data. A combination of analytical and spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most powerful and commonly used methods. nih.govmdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.
¹H NMR spectroscopy is used to identify the number and environment of protons in the molecule. nih.gov For a typical 6-(pyrrolidin-1-yl)purine derivative, characteristic signals would include those for the purine ring protons (e.g., C8-H), the protons of the pyrrolidine ring, and any other substituents. mdpi.comrsc.org The chemical shifts, integration values, and coupling patterns are all used for structural assignment. researchgate.net
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. mdpi.com The chemical shifts of the carbon atoms in the purine and pyrrolidine rings are diagnostic. For example, the carbons attached to nitrogen atoms typically appear in specific regions of the spectrum. rsc.org
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to make definitive structural assignments, especially for complex analogs. mdpi.com These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure. mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. rdd.edu.iq
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. rsc.orgmdpi.com This is a crucial step in confirming the identity of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern can be used to elucidate the structure of the molecule. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared to experimental values for additional structural confirmation. uni.lu
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in the molecule. For purine derivatives, characteristic absorption bands for N-H (amine and purine ring), C=N, and C=C bonds can be observed. mdpi.comrsc.org
The following table presents typical spectroscopic data that would be expected for a compound like this compound, based on data from related structures. mdpi.comrsc.orguni.lu
| Technique | Data Type | Expected Observations for this compound |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals for purine C8-H proton, NH₂ protons, pyrrolidine CH₂ protons, and purine N-H proton. mdpi.comrsc.org |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for purine ring carbons (C2, C4, C5, C6, C8) and pyrrolidine ring carbons. mdpi.comrsc.org |
| HRMS | m/z | Accurate mass measurement corresponding to the molecular formula C₉H₁₂N₆ (e.g., [M+H]⁺ at m/z 205.1196). uni.lu |
| IR | Wavenumber (cm⁻¹) | Absorption bands for N-H stretching (amines), C-H stretching (aliphatic), and C=N/C=C stretching (aromatic/heteroaromatic rings). mdpi.comrsc.org |
Structure Activity Relationship Sar Investigations of 6 Pyrrolidin 1 Yl 9h Purin 2 Amine Analogs
General Principles of Purine-Based SAR
The purine (B94841) ring system is a versatile scaffold for drug design due to its ability to engage in various interactions with biological macromolecules. researchgate.netnih.gov The SAR of purine-based compounds is governed by several key principles:
Substitution Patterns: The positions on the purine ring—primarily C2, C6, and N9—are common points for chemical modification. The nature of the substituent at each position dramatically influences the compound's affinity, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com For instance, early purine antimetabolites like 6-mercaptopurine (B1684380) were developed by isosteric replacement of the hydroxyl group at C6 with a thiol group. nih.gov
Hydrogen Bonding: The nitrogen atoms within the purine core and its substituents act as crucial hydrogen bond donors and acceptors. nih.gov These interactions are fundamental for the specific recognition of the purine analog by its target protein, mimicking the interactions of natural purines like adenine (B156593) and guanine. nih.gov
Tautomeric Forms: Purine bases can exist in different tautomeric forms, and the stability of these forms can be influenced by substituents. nih.gov The predominant tautomer can affect the molecule's geometry and its ability to fit into a specific binding pocket.
Metabolic Activation and Inactivation: Many purine analogs are prodrugs that require metabolic conversion to their active nucleotide forms to exert their effects. nih.gov Conversely, catabolic enzymes like xanthine (B1682287) oxidase can inactivate these compounds. nih.gov Therefore, SAR studies also consider how structural modifications affect these metabolic pathways.
Conformational Flexibility: In nucleoside analogs, the sugar moiety attached at N9 introduces conformational flexibility. nih.gov For non-nucleoside analogs, flexibility can be introduced via linkers or substituents, which can allow the molecule to adopt an optimal conformation for binding. mdpi.com
Role of the Pyrrolidine (B122466) Moiety at C6 in Modulating Biological Activity
The substituent at the C6 position of the purine ring is a critical determinant of biological activity. In the case of 6-(Pyrrolidin-1-yl)-9H-purin-2-amine, the pyrrolidine ring plays a multifaceted role. The nature of the C6 substituent can dictate whether a compound acts as an agonist or antagonist at certain receptors and is a primary driver of potency and selectivity. nih.govresearchgate.net
Studies on pyrrolidine-containing scaffolds have shown that this moiety can be essential for inhibitory activity. nih.gov The five-membered ring structure of pyrrolidine offers a distinct steric and conformational profile compared to other cyclic amines. Its size and relative rigidity influence how the molecule is presented to the binding site of a target protein. Truncations or significant alterations to such scaffolds often result in a loss of activity, underscoring their importance. nih.govnih.gov The nitrogen atom of the pyrrolidine ring, being a tertiary amine in this context, influences the compound's basicity and its potential to form ionic interactions or hydrogen bonds, depending on the local environment of the binding pocket.
Impact of C2 Substituents on Target Affinity and Selectivity
The C2 position of the purine scaffold is another key site for modification that significantly impacts target affinity and selectivity. researchgate.net In the parent compound, this position is occupied by an amino group (-NH2), making it a 2-aminopurine (B61359) derivative. This group is a potent hydrogen bond donor and can be crucial for anchoring the molecule within its binding site.
Research on various purine-based inhibitors has demonstrated the importance of the C2-substituent. For example, in the development of kinase inhibitors, modifications at the C2 position have been used to achieve selectivity across the kinome. The presence and nature of substituents at this position can influence the electrostatic and steric profile of the molecule. researchgate.net In studies of purine conjugates, the synthesis of 2-aminopurine derivatives has been a focus, highlighting the utility of this particular substitution pattern for generating bioactive compounds. mdpi.com Altering the C2-amino group, for instance by alkylation or replacement with other functional groups, can modulate binding affinity by altering hydrogen bonding patterns or introducing new van der Waals contacts.
Influence of N9 Modifications on Compound Activity Profiles
The N9 position of the purine ring is frequently substituted in the design of purine analogs, most famously with a ribose or deoxyribose sugar to create nucleosides. utah.edu In non-nucleoside analogs, modification at N9 can have a profound impact on the compound's activity profile.
Key influences of N9 modifications include:
Altering Agonist/Antagonist Profile: The addition of a ribose moiety to a purine base can confer an adequate conformation for it to act as an agonist at adenosine (B11128) receptors, whereas the purine base alone may be an antagonist. nih.gov
Improving Pharmacokinetics: Attaching groups at the N9 position can block metabolic N-dealkylation or other enzymatic degradation pathways, thereby improving the compound's stability and duration of action. Synthesizing N(9)-substituted purine conjugates, such as with a (2-hydroxyethoxy)methyl fragment, can also modulate properties like solubility and cytotoxicity. mdpi.com
Modulating Target Affinity: In antimalarial purine analogs, modifying the side-chain attached to the N9 position has been shown to change the affinity and selectivity for target enzymes in the parasite versus the human host. nih.gov
The table below summarizes the general impact of modifications at key positions of the purine scaffold.
| Position | Common Modifications | General Impact on Activity |
| C6 | Alkyl/Aryl amines (e.g., Pyrrolidine), Thioethers, Ethers | Major determinant of potency and selectivity; influences agonist vs. antagonist character. nih.govresearchgate.net |
| C2 | Amino, Halogens, Alkyl groups | Modulates target affinity and selectivity through steric and electronic effects. mdpi.comresearchgate.net |
| N9 | Hydrogen, Alkyl chains, (Acyclic) Sugar moieties | Affects metabolic stability, solubility, and agonist/antagonist properties; crucial for nucleoside activity. nih.govmdpi.comnih.gov |
Exploration of Hydrogen Bonding and Hydrophobic Interactions within SAR Studies
The binding of any ligand to its receptor is governed by a combination of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being paramount. nih.gov For purine analogs, these forces are critical for achieving high-affinity and selective binding.
Hydrogen Bonding: The purine scaffold is rich in hydrogen bond donors and acceptors. nih.gov The nitrogens at positions 1, 3, and 7, along with the exocyclic amine at C2 and the N9 hydrogen, can all participate in specific hydrogen bonding networks within a protein's binding site. nih.gov The pyrrolidine moiety at C6 lacks a hydrogen bond donor but its nitrogen can act as an acceptor. The precise geometry of these interactions, such as those forming Watson-Crick or Hoogsteen-like pairs, can be crucial for biological function. nih.gov
In many SAR campaigns, the optimization of a lead compound involves balancing these interactions. Increasing hydrophobic contacts can boost potency, but often at the cost of solubility, while optimizing hydrogen bonds is key to achieving selectivity. nih.gov
Comparative SAR with Related Purine Scaffolds (e.g., Piperidinyl, Piperazinyl)
To understand the specific contribution of the pyrrolidine ring, it is useful to compare its properties with those of related cyclic amines, such as piperidine (B6355638) and piperazine, when substituted at the same C6 position. These rings differ in size, flexibility, and hydrogen bonding potential, leading to distinct SAR profiles.
| Feature | Pyrrolidinyl | Piperidinyl | Piperazinyl |
| Ring Size | 5-membered | 6-membered | 6-membered with second N |
| Conformation | Relatively flat, envelope/twist conformations | Flexible, chair/boat/twist-boat conformations | Flexible, chair/boat conformations |
| Basicity (pKa of conjugate acid) | ~11.3 | ~11.1 | ~9.7 (N1), ~5.6 (N4) |
| H-Bonding Potential | N-atom is an H-bond acceptor. | N-atom is an H-bond acceptor. | One N is an acceptor; second N can be a donor/acceptor or site for further substitution. |
This comparison highlights several key points for SAR:
Steric Fit: The larger piperidinyl and piperazinyl rings will occupy more space in the binding pocket than the pyrrolidinyl ring. If the pocket is constrained, the smaller pyrrolidine may be favored. Conversely, a larger pocket might better accommodate the six-membered rings, potentially allowing for additional favorable contacts.
Flexibility: The greater conformational flexibility of piperidine allows it to adapt its shape to fit the binding site. This can be advantageous, but can also come with an entropic penalty upon binding.
Hydrogen Bonding: The piperazinyl group is unique in this comparison as it introduces a second nitrogen atom. This N-H group can act as a hydrogen bond donor, potentially forming an additional anchoring interaction within the binding site that is not possible for pyrrolidine or piperidine. This also increases the polarity and water solubility of the molecule.
Studies comparing different nitrogen-containing heterocycles have shown that such seemingly small changes can significantly alter biological outcomes. researchgate.netrsc.org Therefore, the choice of the pyrrolidine ring in the parent compound is not arbitrary but represents a specific balance of size, hydrophobicity, and conformational properties optimized for its particular biological target.
Mechanistic Elucidation of Biological Activities Associated with 6 Pyrrolidin 1 Yl 9h Purin 2 Amine and Its Analogs
The 2-amino-6-substituted purine (B94841) scaffold, exemplified by 6-(Pyrrolidin-1-yl)-9H-purin-2-amine, serves as a versatile template for the development of potent inhibitors targeting a variety of enzymes critical to cell signaling and proliferation. The biological activities of these compounds are primarily achieved through the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding sites within the catalytic domains of kinases and ATP-utilizing enzymes. The specific substitutions at the C2, C6, and N9 positions of the purine ring dictate the potency and selectivity of these molecules for their respective targets.
Cyclin-Dependent Kinases (CDK1, CDK2)
Analogs based on the 2,6,9-substituted purine framework are significant inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are key regulators of the cell cycle. The mechanism of inhibition involves the purine core mimicking the adenine (B156593) base of ATP, establishing critical hydrogen bonds with the kinase hinge region. Novel series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives have been developed to enhance CDK inhibitory activity. For instance, the compound N2-(4-aminocyclohexyl)-9-cyclopentyl-N6-(6-(2-hydroxyphenyl)pyridin-3-ylmethyl)-9H-purine-2,6-diamine has demonstrated potent inhibition of both CDK1 and CDK2. nih.gov
Selectivity between CDK isoforms can be achieved by modifying the substituents on the purine ring. nih.gov Structure-activity relationship (SAR) studies on 6-substituted 2-(4′-sulfamoylanilino)purines have shown that substituents at the C6 position can interact with a lipophilic pocket near the ATP ribose binding site, leading to differential affinity for CDK1 versus CDK2. nih.gov Typically, these modifications can result in a 10- to 80-fold greater inhibition of CDK2 compared to CDK1. nih.gov The binding mode of these purine-based inhibitors is conserved between CDK1 and CDK2, with the purine backbone emulating the interactions of ATP in the binding site. nih.gov
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Milciclib | CDK2 | 0.045 mdpi.com |
| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK6, CDK9 | 0.02 - 0.1 mdpi.com |
| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) | CDK2 | 0.044 nih.gov |
| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) | CDK1 | 86 nih.gov |
Epidermal Growth Factor Receptor (EGFR) Mutants and Wild-Type Selectivity
The purine scaffold has been effectively utilized to develop irreversible inhibitors targeting oncogenic mutants of the Epidermal Growth Factor Receptor (EGFR), particularly those resistant to first-generation inhibitors, such as the T790M "gatekeeper" mutation. acs.orgnih.gov The mechanism of these inhibitors involves forming a covalent bond with a cysteine residue (Cys797) in the active site of EGFR. The purine core forms the classic donor-acceptor-donor hydrogen bonding motif with the kinase hinge region. acs.org
A key aspect of these analogs is their selectivity for mutant EGFR over the wild-type (WT) form, which can reduce toxicity. nih.gov This selectivity is often driven by the substituent at the N9 position of the purine ring. Modifications at this position can create steric hindrance or unfavorable electrostatic interactions with the threonine gatekeeper residue in WT EGFR, while being readily accommodated by the mutated methionine residue in EGFR T790M. acs.org Purine-based inhibitors have demonstrated superior potency against the Del (delE746_A750) single mutant compared to other scaffolds, achieving single-digit nanomolar potencies across various key mutant EGFR cell lines. acs.org
| Compound Class | Target EGFR Mutant | Cell Line | Potency (IC50) |
|---|---|---|---|
| Purine Series Analog (16) | T790M/L858R | H1975 | Single-digit nM acs.org |
| Purine Series Analog (16) | Del (delE746_A750) | PC9 | >15-fold more potent than previous series acs.org |
| WZ4002 | L858R/T790M | BaF3 | 8 nM selleckchem.com |
| Nazartinib | L858R/T790M | H1975 | 4.18 nM nih.gov |
| Olmutinib (BI 1482694) | T790M | - | Mutation-specific inhibitor selleckchem.com |
PI3K and mTOR Kinase Inhibition
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and is frequently dysregulated in cancer. mdpi.comnih.gov Purine-based compounds and related heterocyclic structures can be designed as dual inhibitors of PI3K and mTOR. nih.gov The rationale for dual inhibition is to overcome the feedback activation of AKT that can occur when mTORC1 is inhibited alone. nih.govmdpi.com By inhibiting both PI3K and mTOR, these compounds can more effectively shut down the entire signaling cascade. nih.gov
The mechanism of these dual inhibitors involves targeting the ATP-binding sites of both PI3K and mTOR. The design strategy often involves a core scaffold (such as a purine or pyrimidine) that interacts with the hinge region of the kinase, a moiety that fits into the affinity binding pocket, and a third part that occupies the ribose binding pocket. mdpi.com Structure-activity relationship studies have shown that specific substitutions on the core scaffold are essential for potent dual inhibitory activity. nih.gov
| Inhibitor Type | Target(s) | Rationale | Scaffold Example |
|---|---|---|---|
| Dual PI3K/mTOR Inhibitor | PI3K (all p110 isoforms), mTORC1, mTORC2 | Overcomes feedback loop activation of AKT. nih.govmdpi.com | Pyrido[2,3-d]pyrimidine nih.gov |
| PI3K-delta Inhibitor | PI3Kδ | Targets pathways in malignant B-cells. | Umbralisib medscape.com |
| mTOR Kinase Inhibitor | mTOR | Halts the cell cycle at the G1 phase. medscape.com | Temsirolimus medscape.com |
Janus Kinase (JAK) Family Inhibition (JAK1, JAK2, JAK3)
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is essential for cytokine signaling. wikipedia.orgwikipedia.org Purine analogs and related scaffolds like pyrrolopyrimidines, which mimic the purine base of ATP, are used to develop JAK inhibitors. wikipedia.orgwikipedia.org These compounds target the catalytic ATP-binding site of the JAK enzymes. wikipedia.orgwikipedia.org
Achieving selectivity among the highly homologous JAK family members is a significant challenge. nih.gov However, subtle differences in the ATP binding pockets can be exploited. For instance, JAK3 possesses a unique cysteine residue (Cys909) in its binding pocket that is absent in other JAKs. nih.gov Inhibitors can be designed to form a covalent bond with this cysteine, leading to high selectivity for JAK3. nih.gov Another strategy involves targeting allosteric sites, such as a ligandable cysteine in the pseudokinase domain of JAK1, to develop inhibitors with greater subtype selectivity. biorxiv.orgbiologists.com Tofacitinib, initially considered a selective JAK3 inhibitor, also inhibits JAK1 and JAK2 to a lesser extent. wikipedia.orgnih.gov
| Compound | Target(s) | IC50 | Mechanism Highlight |
|---|---|---|---|
| Tofacitinib | JAK3 | 1-2 nM wikipedia.orgnih.gov | Also inhibits JAK1 (112 nM) and JAK2 (20 nM). wikipedia.orgnih.gov |
| RB1 | JAK3 | 40 nM nih.gov | Highly selective; covalently modifies Cys909. nih.gov |
| PF-06651600 | JAK3 | 33.1 nM nih.gov | Highly selective; IC50 >10,000 nM for JAK1, JAK2, TYK2. nih.gov |
| VVD-118313 | JAK1/TYK2 | - | Allosteric inhibitor targeting a cysteine in the pseudokinase domain. biorxiv.orgbiologists.com |
Topoisomerase II Catalytic Inhibition
Substituted purine analogues represent a novel structural class of catalytic inhibitors of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription. aacrjournals.org Unlike topoisomerase II "poisons" (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex and lead to toxic double-strand breaks, these purine-based compounds inhibit the enzyme's catalytic cycle before DNA scission. nih.govnih.govresearchgate.net
The mechanism of action is ATP-competitive inhibition. nih.govnih.gov Topoisomerase II is an ATPase that uses the energy from ATP hydrolysis to facilitate DNA strand passage. nih.govresearchgate.net Purine analogs dock into the ATP-binding pocket of the enzyme, preventing nucleotide binding and subsequent ATP hydrolysis. nih.gov This blocks the enzyme's essential functions, such as DNA decatenation, without inducing the DNA damage associated with poisons. nih.govresearchgate.net These catalytic inhibitors can antagonize the DNA damage induced by topoisomerase poisons. nih.govresearchgate.net
| Compound Class | Target | Mechanism | Effect |
|---|---|---|---|
| Substituted Purine Analogs (e.g., QAP 1) | Topoisomerase II (α and β isoforms) | ATP-competitive catalytic inhibition. nih.govnih.gov | Inhibits ATPase and DNA decatenation activity; prevents DNA cleavage. nih.govresearchgate.net |
| Topoisomerase II Poisons (e.g., Etoposide) | Topoisomerase II | Stabilization of the covalent enzyme-DNA complex. aacrjournals.orgembopress.org | Induces cytotoxic DNA double-strand breaks. aacrjournals.orgembopress.org |
| DNA Intercalators (e.g., Doxorubicin) | DNA | Inserts between DNA base pairs. embopress.org | Stalls replication forks independently of Topoisomerase II. embopress.org |
Nek2 Kinase Inhibition
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in regulating centrosome separation during mitosis and is often overexpressed in cancers. nih.govnih.gov Purine-based compounds, particularly 6-alkoxypurines, have been identified as ATP-competitive inhibitors of Nek2. nih.govnih.goved.ac.uk These compounds often show cross-reactivity with CDKs, especially CDK2, necessitating structure-guided design to achieve selectivity. nih.goved.ac.uk
The mechanism of inhibition involves the purine core binding to the kinase hinge region through a characteristic triplet of hydrogen bonds involving residues Cys-89 and Glu-87 in Nek2. nih.gov Selectivity for Nek2 over CDK2 can be engineered by modifying the substituents at the C2 and C6 positions. The size and conformation of the C6-substituent are particularly important for discriminating between the two kinases. nih.gov For example, while deleting the C6-substituent eliminates activity against both kinases, introducing specific (E)-dialkylaminovinyl groups at C6 can confer significant selectivity for Nek2. nih.govnih.gov
| Compound | Nek2 IC50 (µM) | CDK2 IC50 (µM) | Selectivity (Fold, CDK2/Nek2) |
|---|---|---|---|
| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 0.62 nih.gov | 7.0 nih.gov | >10 |
| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | 0.27 nih.govnih.gov | 2.70 nih.govnih.gov | 10 |
| Compound 7 (from study) | 0.89 nih.gov | 5.6 nih.gov | ~6.3 |
Enzyme Hydrolase Activity Modulation
Derivatives of the 2-aminopurine (B61359) core have been shown to inhibit several classes of hydrolase enzymes, which are critical for various physiological and pathological processes.
Recent research has identified the ADP-ribose (ADPr) hydrolase NUDT5 as an unexpected off-target of clinical Bruton's tyrosine kinase (BTK) inhibitors, many of which are based on a purine-like core. researchgate.netrcsb.org This discovery prompted further investigation into the structure-activity relationships (SARs) of purine-mimetic compounds as inhibitors of NUDIX family hydrolases. researchgate.net
Through exploration of the core scaffold of the BTK inhibitor ibrutinib, a potent, noncovalent, and cell-active dual inhibitor of both NUDT5 and NUDT14, identified as compound 9 , was developed. researchgate.netrcsb.org This re-engineering effort demonstrated that the purine core could be optimized to create selective tool compounds for these hydrolases. researchgate.net The inhibitory activity of these purine analogs is independent of the reactive acrylamide "warhead" found in many clinical BTK inhibitors, indicating a distinct, noncovalent binding mode within the hydrolase active site. rcsb.org
Crystallography studies of compound 9 in complex with NUDT14 revealed that the purine core forms crucial hydrogen bonds within the enzyme's active site, providing a structural basis for its inhibitory action and a roadmap for future chemical probe design. researchgate.net These findings highlight the potential for 2-amino-6-substituted purine derivatives to modulate the activity of NUDT5 and NUDT14, enzymes involved in ADP-ribose metabolism and cellular signaling. nih.gov
| Compound | Target Enzyme | Inhibitory Activity |
|---|---|---|
| Compound 9 (Ibrutinib Analog) | NUDT5 | Potent Inhibitor |
| Compound 9 (Ibrutinib Analog) | NUDT14 | Potent Inhibitor |
Aldose reductase (ALR2), designated as AKR1B1 in humans, is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of long-term diabetic complications. nih.gov Consequently, ALR2 is a significant therapeutic target.
A series of 9H-purin-6-amine derivatives have been designed and synthesized as potent and selective ALR2 inhibitors. rsc.org Structure-activity relationship (SAR) studies of these compounds revealed that a carboxylic acid head group, typically at the N9 position, and various halogen substituents on a C6-benzylamine side chain are critical for potent inhibition. rsc.org
Although not containing a benzylamine at the C6 position, the 6-(pyrrolidin-1-yl) moiety of the title compound represents another substitution at this key position. The research demonstrated that modifications at the C6 position of the purine scaffold are pivotal for achieving high inhibitory potency. For instance, compound 4e from the study, featuring a 4-fluorobenzylamine at C6 and a carboxylic acid at N9, emerged as the most active inhibitor with an IC50 value of 0.038 µM and excellent selectivity for ALR2 over the related aldehyde reductase (ALR1). rsc.org This suggests that the 2-amino-purine core is a highly effective scaffold for developing ALR2 inhibitors.
| Compound | Description | ALR2 IC50 (µM) | Selectivity (ALR1/ALR2) |
|---|---|---|---|
| 4e | C6-(4-fluorobenzylamine), N9-(propionic acid) purine derivative | 0.038 | >2631 |
Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are inflammatory mediators. chemicalbook.com Inhibition of LOX is a therapeutic strategy for managing inflammatory diseases. chemicalbook.commdpi.com A comprehensive literature search did not yield specific data on the lipoxygenase inhibitory activity of this compound or its direct structural analogs. Research on LOX inhibitors has focused on a variety of other chemical scaffolds, but the 2-aminopurine core has not been prominently featured in this context. nih.gov
Receptor Ligand Mechanisms
The 2-amino-6-substituted purine framework is also a privileged structure for targeting G protein-coupled receptors (GPCRs), including cannabinoid and adenosine receptors.
The cannabinoid receptor 1 (CB1) is highly expressed in the central nervous system and peripheral tissues and is a key component of the endocannabinoid system. drugbank.com Antagonism or inverse agonism of peripheral CB1 receptors is a therapeutic strategy for metabolic and liver diseases. drugbank.com
Analogs of this compound, specifically functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines, have been developed as potent and selective CB1 inverse agonists. nih.gov These compounds are analogs of otenabant, a known CB1 inverse agonist whose development was halted due to centrally-mediated adverse effects. nih.gov SAR studies on this purine series focused on modifying the piperidine (B6355638) ring at the C6 position to limit brain penetration and enhance peripheral restriction. drugbank.com These efforts resulted in compounds that are potent inverse agonists of human CB1 (hCB1) while displaying exceptional selectivity over the cannabinoid receptor 2 (hCB2), which is primarily expressed in immune cells. drugbank.comnih.gov
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Functional Activity | Selectivity (CB2/CB1) |
|---|---|---|---|---|
| Compound 75 (Otenabant Analog) | 0.43 | >10,000 | Inverse Agonist | >23,000 |
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are GPCRs that modulate a wide array of physiological processes. The 2-amino-purine scaffold is structurally related to the endogenous ligand adenosine, making it a logical starting point for the design of receptor modulators.
Research into 6-(2-furanyl)-9H-purin-2-amine derivatives, close analogs of the title compound, has led to the identification of novel and selective A2A adenosine receptor antagonists. The A2A receptor is a validated target for various central nervous system disorders. SAR studies focused on substitutions at the N9 position of the 2-amino-6-(2-furanyl)purine core. These modifications led to the discovery of several compounds with high affinity for the A2A receptor and excellent selectivity over other adenosine receptor subtypes, particularly A1AR and A3AR. For example, introducing a 4-methoxybenzyl group at the N9 position resulted in a compound with a Ki of 1.2 nM at the human A2A receptor and selectivities of >833-fold and >1250-fold over A1 and A3 receptors, respectively.
| Compound | Description | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) |
|---|---|---|---|---|
| Compound 25 | 2-Amino-6-(2-furanyl)-9-(4-methoxybenzyl)purine | >1000 | 1.2 | >1500 |
Table of Mentioned Compounds
| Compound Name/Identifier | Systematic Name or Description |
|---|---|
| This compound | This compound |
| Ibrutinib | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
| Compound 9 (from Balikci et al.) | A potent, noncovalent, dual NUDT5/14 inhibitor derived from the ibrutinib scaffold |
| Compound 4e (from Arch Pharm (Weinheim). 2022) | A 9H-purin-6-amine derivative with a C6-(4-fluorobenzylamine) side chain and an N9-(propionic acid) group |
| Otenabant | N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide |
| Compound 75 (from Bioorg Med Chem. 2017) | A functionalized 6-(piperidin-1-yl)-8,9-diphenyl purine analog of otenabant |
| Compound 25 (from Bioorg Med Chem Lett. 2005) | 2-Amino-6-(2-furanyl)-9-(4-methoxybenzyl)purine |
| Adenosine | (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Antimicrobial and Anticancer Mechanisms
The biological activities of this compound and its analogs are multifaceted, stemming from their ability to interact with various cellular targets and pathways. Research into these mechanisms has revealed significant potential in both antimicrobial and anticancer applications, driven by specific molecular interactions that disrupt essential processes in pathogens and cancer cells.
Antimycobacterial Activity and DprE1 Inhibition
A significant area of investigation for purine analogs has been in the development of new treatments for tuberculosis. The enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical component in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan. nih.govsci-hub.stmdpi.com DprE1 is an attractive and vulnerable drug target because it is essential for the survival of Mycobacterium tuberculosis and is located in the periplasm, making it more accessible to inhibitors. nih.govmdpi.com
The mechanism of DprE1 involves the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), a precursor for essential cell wall components. nih.gov Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death. sci-hub.st DprE1 inhibitors are broadly classified into two types based on their mechanism: covalent inhibitors that form an irreversible bond with a cysteine residue (Cys387) in the enzyme's active site, and non-covalent, competitive inhibitors. nih.gov
In this context, a purine-based analog, (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide), has been identified through in-silico studies as a promising non-covalent inhibitor of DprE1. nih.govresearchgate.netnih.gov Molecular dynamics simulations have shown that this molecule can stably bind to the DprE1 enzyme, suggesting its potential as a lead compound for developing novel anti-tuberculosis drugs. nih.govresearchgate.netnih.govresearchgate.net
General Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Analogs of this compound have demonstrated significant antiproliferative and cytotoxic effects across a diverse range of human cancer cell lines. The purine scaffold is a key structural motif in nucleoside analogs, which are a class of antimetabolites that interfere with cellular processes like DNA synthesis, ultimately inducing apoptosis. ankara.edu.tr
Studies on various 6- and 9-substituted purine derivatives have revealed potent activity against solid tumors. For instance, certain N-(9H-purin-6-yl) benzamide derivatives exhibit cytotoxic activities with IC50 values ranging from 3 to 39 μM in different cancer cell lines. nih.govresearchgate.net Similarly, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has shown potent cytotoxicity, with single-digit micromolar IC50 values against breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cells. nih.gov Another analog, a 6-substituted amino-9-(β-d-ribofuranosyl)purine derivative, was found to be more cytotoxic than the standard chemotherapeutic agent 5-Fluorouracil against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with IC50 values between 1 and 4 µM. ankara.edu.tr The cytotoxic potential of these compounds highlights their promise as foundational structures for new anticancer agents. mdpi.com
Table 1: Cytotoxic Activity of Selected Purine Analogs on Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Cell Line Type | Reported Cytotoxicity (IC₅₀) |
|---|---|---|---|
| N-(9H-purin-6-yl) benzamide derivatives | Various | Cancer | 3–39 µM nih.govresearchgate.net |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 | Breast Adenocarcinoma | Single-digit µM nih.gov |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 | Colorectal Carcinoma | Single-digit µM nih.gov |
| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 | Malignant Melanoma | Single-digit µM nih.gov |
| N6-(4-trifluoromethylphenyl)piperazine analog | Huh7 | Hepatocellular Carcinoma | 1 µM ankara.edu.tr |
| N6-(4-trifluoromethylphenyl)piperazine analog | HCT116 | Colorectal Carcinoma | 3 µM ankara.edu.tr |
| N6-(4-trifluoromethylphenyl)piperazine analog | MCF7 | Breast Adenocarcinoma | 4 µM ankara.edu.tr |
| 9-ethyl-9H-purine derivatives | HeLa, SiHa, CaSki | Cervical Cancer | Significant Activity nih.gov |
| 9-ethyl-9H-purine derivatives | OVSAHO, SKOV-3 | Ovarian Cancer | Significant Activity nih.gov |
Modulation of Cell Cycle Regulation
The antiproliferative activity of purine derivatives is closely linked to their ability to modulate the cell cycle. As antimetabolites, these compounds can interfere with DNA biosynthesis, a critical process for cell division. mdpi.com This interference often leads to cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle and ultimately triggering apoptosis, or programmed cell death. nih.gov
Research on N-(9H-purin-6-yl) benzamide derivatives has demonstrated that their cytotoxic effects are associated with both a decrease in cell proliferation and the induction of apoptosis. nih.gov Studies on related 6-substituted 9H-purin-9-yl-pyridinium compounds have also confirmed their impact on cell cycle checkpoints and apoptosis in human cervical carcinoma cells. nih.gov The mechanism often involves blocking DNA synthesis, which prevents cells from entering or completing the S phase of the cell cycle. This disruption is a key mechanism by which purine analogs exert their anticancer effects. mdpi.com
Anti-inflammatory Pathways
While direct studies on the anti-inflammatory mechanisms of this compound are limited, the antioxidant properties associated with its structural components, such as the pyrrolidine (B122466) ring, suggest a plausible role in modulating inflammatory pathways. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key driver of inflammation. nih.gov Compounds with antioxidant capabilities can mitigate this stress, thereby reducing inflammation.
One of the proposed mechanisms for antioxidant action that has anti-inflammatory implications is the inhibition of inducible nitric oxide synthase (iNOS). nih.gov The iNOS enzyme produces nitric oxide, a signaling molecule that, in excess, contributes to inflammatory processes. By scavenging the free radicals that can activate inflammatory pathways or by directly inhibiting enzymes like iNOS, purine analogs with antioxidant properties could exert anti-inflammatory effects.
Antioxidant Activity Mechanisms
The chemical structure of this compound contains a pyrrolidine moiety, and derivatives of this structure have shown notable antioxidant activity. The primary mechanism of this activity is through free radical scavenging. researchgate.netresearchgate.netnih.gov Free radicals, or reactive oxygen species (ROS), are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, leading to oxidative stress. researchgate.net
Studies on various pyrrolidin-2-one and 3-pyrroline-2-one derivatives have demonstrated their capacity to neutralize free radicals. researchgate.netnih.gov For example, their scavenging ability has been confirmed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating antioxidant potential. researchgate.netnih.gov Furthermore, theoretical and experimental studies have shown that some derivatives are particularly effective at scavenging the highly damaging hydroxyl radical (HO•). nih.gov This ability to neutralize different types of free radicals suggests that these compounds can protect cells from oxidative damage, a mechanism that is relevant to both cancer prevention and treatment. nih.govnih.gov
Inhibition of Multidrug Resistance Proteins (e.g., MRP1)
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. This phenomenon is often mediated by ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-associated Protein 1 (MRP1), which actively pump chemotherapeutic agents out of the cell. nih.gov
Research into purine analogs has revealed a complex interaction with MRP1. A study on pyrrolopyrimidine derivatives and related purine analogs found that these compounds can act as activators of MRP1-mediated transport at very low (nanomolar) concentrations. nih.gov However, the same study noted that some derivatives with higher molecular weight also exhibited inhibitory properties at low micromolar concentrations. nih.gov This dual activity suggests that the purine scaffold can be modified to either enhance or block the function of MRP1. The development of purine analogs as potent MRP1 inhibitors could be a valuable strategy to reverse multidrug resistance and restore the efficacy of conventional chemotherapy in resistant tumors. nih.gov
Photophysical Properties and Applications as Fluorescent Probes
The fluorescence of purine derivatives is a subject of intense research, with a particular interest in developing compounds that can serve as sensitive probes in biological systems. The inherent fluorescence of many natural nucleic acid bases is significantly quenched, limiting their direct use in fluorescence-based studies. Consequently, synthetic analogs like this compound, which exhibit enhanced fluorescent properties, are of great interest.
The structural design of these molecules, often featuring electron-donating and electron-withdrawing groups, gives rise to unique photophysical phenomena. These properties are not only fundamental to their function as fluorescent probes but also offer insights into their electronic structure and excited-state dynamics.
Intramolecular Charge Transfer (ICT/TICT) Character
A key feature governing the photophysical behavior of this compound and its analogs is the phenomenon of Intramolecular Charge Transfer (ICT). In its ground state, the molecule has a relatively uniform distribution of electron density. However, upon excitation with light, there is a significant redistribution of electron density, leading to the formation of an excited state with a large dipole moment. This charge separation within the molecule is a hallmark of an ICT state.
In certain cases, this ICT process is accompanied by a conformational change, specifically a twisting around a single bond, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. This phenomenon is particularly relevant for molecules with rotatable groups. In the case of this compound, the pyrrolidinyl group attached to the C6 position of the purine ring can be considered an electron-donating group. The purine core, in conjunction with the amino group at the C2 position, acts as the electron-accepting moiety. Upon photoexcitation, an electron is effectively transferred from the pyrrolidinyl group to the purine ring, creating the ICT state. The potential for rotation around the C-N bond connecting the pyrrolidine to the purine ring suggests that a TICT state could be formed.
The formation of ICT and TICT states has a profound impact on the fluorescence properties of the molecule. The emission from these charge-transfer states is often highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. In polar solvents, the large dipole moment of the ICT/TICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This sensitivity to the local environment is a crucial characteristic for fluorescent probes, as it allows for the reporting of changes in the polarity of their surroundings, such as within a protein binding pocket or a cell membrane.
Tunable Optical Properties and Quantum Yield Enhancement
The optical properties of this compound and its analogs can be finely tuned through chemical modifications and by altering the solvent environment. This tunability is essential for designing fluorescent probes with specific excitation and emission characteristics suitable for various applications.
Solvent Effects: As mentioned, the solvatochromic nature of these compounds allows for the tuning of their emission wavelength. By changing the polarity of the solvent, the energy of the ICT/TICT state can be modulated, resulting in a predictable shift in the fluorescence spectrum. This property can be exploited to probe the microenvironment of biological systems.
Structural Modifications and Quantum Yield: The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for a fluorescent probe. For purine analogs, the quantum yield can be significantly influenced by their chemical structure. For instance, the parent compound 2,6-diaminopurine (26DAP), which is structurally analogous to the core of this compound, exhibits a fluorescence quantum yield of 0.037 in an aqueous phosphate buffer at pH 7.4. rsc.orgrsc.org Its corresponding 2'-deoxyriboside shows a lower quantum yield of 0.008 under the same conditions. rsc.orgrsc.org
These quantum yields are a result of the competition between radiative decay (fluorescence) and non-radiative decay pathways that return the excited molecule to its ground state. The structure of the molecule, including the nature of the substituents at the C2 and C6 positions, plays a crucial role in determining the rates of these competing processes. For instance, studies on 2,6-diaminopurine have shown that upon excitation, the population of the excited state branches into two relaxation pathways, with the majority decaying non-radiatively. rsc.orgrsc.org
The presence of the pyrrolidinyl group in this compound is expected to influence the electronic properties of the purine ring and, consequently, its photophysical behavior. The electron-donating nature of the pyrrolidinyl group can enhance the ICT character and potentially lead to a higher fluorescence quantum yield compared to 2,6-diaminopurine, especially in non-polar environments where the formation of a non-emissive, fully charge-separated state is less favored.
Furthermore, the tautomeric form of the purine ring can also affect the fluorescence properties. For 2,6-diaminopurine, it has been suggested that the N7 tautomer has a higher fluorescence quantum yield than the N9 tautomer. rsc.org This highlights the complexity of the photophysical behavior of these compounds and the importance of considering subtle structural details.
Below is a data table summarizing the fluorescence quantum yields of 2,6-diaminopurine and its 2'-deoxyriboside, which serve as relevant analogs for understanding the properties of this compound.
| Compound | Solvent/Conditions | Fluorescence Quantum Yield (ΦF) |
| 2,6-Diaminopurine (26DAP) | Phosphate buffer (pH 7.4) | 0.037 rsc.orgrsc.org |
| 2,6-Diaminopurine-2'-deoxyriboside | Phosphate buffer (pH 7.4) | 0.008 rsc.orgrsc.org |
Computational Chemistry and Molecular Modeling Approaches in Purine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.
Prediction of Binding Modes and Affinities
Currently, there are no published studies detailing the predicted binding modes or affinities of 6-(Pyrrolidin-1-yl)-9H-purin-2-amine with any biological target. Such a study would involve docking the compound into the active site of a relevant protein (e.g., a kinase or other purine-binding enzyme) to predict its binding orientation and estimate the free energy of binding, which correlates with its binding affinity.
Elucidation of Key Amino Acid Residues in Binding Pockets
Without molecular docking data, the key amino acid residues that would be involved in forming interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) with this compound within a protein's binding pocket have not been identified. This information is critical for understanding the molecular basis of the compound's potential activity and for guiding lead optimization efforts.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. These simulations can be used to assess the conformational flexibility of a ligand and the stability of its binding to a target protein.
No molecular dynamics simulation studies have been published for this compound. Such simulations would be valuable for:
Analyzing the conformational changes of the compound in an aqueous environment and within a protein's active site.
Evaluating the stability of the predicted binding pose obtained from molecular docking over a simulation trajectory.
Calculating the binding free energy with more advanced methods like MM/PBSA or MM/GBSA to refine affinity predictions.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. These models are then used as 3D queries to screen large compound libraries for potential new active molecules.
Structure-Based Pharmacophore Model Generation
There are no reports of structure-based pharmacophore models derived from the hypothetical interaction of this compound with a biological target. Generating such a model would first require a solved crystal structure or a reliable docked pose of the compound in its target's binding site.
Ligand-Based Pharmacophore Model Generation
Similarly, no ligand-based pharmacophore models have been developed using this compound as a template. This approach is typically used when a set of active compounds is known, but the structure of the biological target is not.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure, stability, and reactivity of purine (B94841) derivatives. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other quantum mechanical properties that govern the behavior of a molecule.
Studies on structurally related 2,6-diamino-substituted purines have utilized DFT to determine the most stable prototropic tautomers. researchgate.net For instance, investigations into N6-substituted N2-phenyl-7H-purine-2,6-diamines revealed that the HN(9) tautomer is generally more stable than the HN(7) form in various environments, including the gas phase and in solution. researchgate.net The stability of different tautomers is a critical factor as it can significantly influence the molecule's interaction with biological targets. The specific conformation can also vary depending on the solvent, which highlights the importance of considering the physiological environment in computational models. researchgate.net
For the optimization of molecular geometries and as a precursor to further computational analysis like Quantitative Structure-Activity Relationship (QSAR) studies, DFT methods at levels such as B3LYP/6-31G* are commonly employed. nih.gov This level of theory has been shown to be effective for finding the most stable structures of purine derivatives on their potential energy surfaces. nih.gov
The electronic properties derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. For purine analogues, DFT calculations have been used to determine these parameters, providing insights into their potential as inhibitors of specific enzymes. nih.gov
Table 1: Representative Quantum Chemical Descriptors for Purine Analogues
| Descriptor | Significance | Typical Computational Method |
| Tautomeric Stability | Determines the dominant isomer in biological systems, affecting receptor binding. | DFT (e.g., B3LYP/6-31G*) with solvent models. researchgate.netnih.gov |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | DFT calculations. nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | DFT calculations. |
| Mulliken Atomic Charges | Provides insight into the charge distribution across the molecule, influencing intermolecular interactions. | DFT calculations. |
This table presents a generalized summary based on computational studies of various purine derivatives.
In Silico Approaches for Activity Prediction and Lead Optimization
In silico methods, including QSAR and molecular docking, are powerful tools for predicting the biological activity of new chemical entities and for optimizing lead compounds to enhance their potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For purine derivatives, both 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets, such as protein kinases. researchgate.netsemanticscholar.org
In a typical 2D-QSAR study on substituted purines, descriptors related to electronic properties, hydrophobicity, and steric factors are correlated with biological activity. researchgate.net For example, a study on purine derivatives as c-Src tyrosine kinase inhibitors found that descriptors like the SsCH3 E-index and H-Donor Count were positively correlated with activity, while the SsOHcount was negatively correlated. researchgate.net Such models, once validated, can be used to predict the activity of new, unsynthesized analogues.
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the regions around a molecule where steric and electrostatic properties are favorable or unfavorable for activity. semanticscholar.org Studies on 2,6,9-trisubstituted purines have indicated that steric properties often play a more significant role than electronic properties in determining cytotoxicity. semanticscholar.org These models can guide the modification of a lead compound by suggesting where to add or remove substituents to improve its biological activity.
Molecular docking is another critical in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.govresearchgate.net For purine analogues, docking studies have been employed to investigate their binding modes within the active sites of enzymes like EGFR-tyrosine kinase and cyclooxygenases (COX-1 and COX-2). nih.govnih.govnih.gov
For instance, docking studies on pyrrolidine (B122466) derivatives have helped to identify key interactions with the active sites of COX enzymes, providing a rationale for their observed analgesic and anti-inflammatory activities. nih.gov Similarly, docking of purine derivatives into the active site of EGFR-tyrosine kinase has revealed crucial hydrogen bonding and hydrophobic interactions that contribute to their binding energy. nih.gov
Table 2: Representative In Silico Model Parameters for Purine Analogues
| Model Type | Key Parameters | Application |
| 2D-QSAR | r², q², pred_r² | Predicts activity based on 2D structural descriptors. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | q², r², Contribution of steric and electrostatic fields | Guides 3D structural modifications for improved activity. semanticscholar.org |
| Molecular Docking | Binding Energy (kcal/mol), Hydrogen bond interactions, Hydrophobic interactions | Predicts binding mode and affinity to a biological target. nih.govnih.govresearchgate.net |
| ADME Prediction | Lipinski's Rule of Five, Bioavailability Score | Assesses drug-likeness and pharmacokinetic properties. nih.govresearchgate.net |
This table presents a generalized summary of parameters from in silico studies on various purine and pyrrolidine derivatives.
Target Engagement and Preclinical Validation Methodologies
Importance of Target Engagement in Drug Discovery Research
Establishing that a compound binds to its intended target in a physiologically relevant setting is a cornerstone of modern drug discovery. Quantifying this engagement provides invaluable information, linking the biochemical activity of a molecule to its cellular and, ultimately, physiological effects. Robust target engagement data strengthens the rationale for further development, helps in optimizing lead compounds, and can provide early indicators of potential off-target effects. Without clear evidence of target engagement, interpreting the results of efficacy and safety studies becomes challenging, increasing the risk of costly failures in later clinical trial phases.
Cellular Thermal Shift Assay (CETSA) for Intact Cell Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify drug-target interactions in intact cells and tissues. nih.govpelagobio.com The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. nih.gov When a compound like 6-(Pyrrolidin-1-yl)-9H-purin-2-amine binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.
The typical workflow for a CETSA experiment involves:
Treatment: Live cells are incubated with the compound of interest.
Heating: The cells are then heated to various temperatures.
Lysis and Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.
Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
A shift in the melting curve of the target protein in the presence of the compound compared to a control group indicates target engagement. This label-free technique provides direct evidence of binding within the complex milieu of the cell. nih.gov For instance, CETSA has been successfully used to identify the targets of various small molecules, including those targeting purine (B94841) nucleoside phosphorylase. nih.gov
Table 1: Illustrative Data from a Hypothetical CETSA Experiment
| Temperature (°C) | % Soluble Target Protein (Vehicle Control) | % Soluble Target Protein (with this compound) |
| 37 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
This table represents hypothetical data to illustrate the expected outcome of a CETSA experiment where the compound stabilizes its target protein.
NanoBRET Target Engagement Assays
The NanoBRET Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells. promega.comtechnologynetworks.compromega.com This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a natural energy transfer phenomenon.
The key components of a NanoBRET assay are:
A NanoLuc® luciferase-tagged target protein (the energy donor).
A fluorescently labeled tracer that reversibly binds to the target protein (the energy acceptor).
When the tracer binds to the NanoLuc®-tagged target, the proximity allows for energy transfer from the luciferase to the fluorophore upon addition of a substrate, resulting in a BRET signal. When an unlabeled compound like this compound is introduced, it competes with the tracer for binding to the target protein. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to quantify the compound's affinity and occupancy of the target in real-time. promega.comtechnologynetworks.com
NanoBRET assays offer several advantages, including their suitability for high-throughput screening and the ability to measure compound binding kinetics in live cells. acs.org
Other Biophysical Techniques for Binding Assessment
Beyond CETSA and NanoBRET, a suite of other biophysical techniques can be employed to characterize the binding of this compound to its purified target protein. These methods provide detailed information on binding affinity, thermodynamics, and kinetics.
Commonly used techniques include:
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a compound to a target protein immobilized on a sensor chip in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a compound to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a compound on its target protein and to determine the structure of the protein-ligand complex. It can also provide information on binding affinity and kinetics.
Table 2: Comparison of Biophysical Techniques for Binding Assessment
| Technique | Principle | Key Information Provided | Throughput |
| CETSA | Ligand-induced thermal stabilization | Target engagement in cells | Low to Medium |
| NanoBRET | Bioluminescence Resonance Energy Transfer | Target engagement and affinity in cells | High |
| SPR | Change in refractive index upon binding | Binding affinity (KD), kinetics (kon, koff) | Medium to High |
| ITC | Measurement of heat change upon binding | Binding affinity (KD), thermodynamics (ΔH, ΔS) | Low |
| NMR | Nuclear spin properties in a magnetic field | Binding site, 3D structure, affinity | Low |
Methodologies for Enhanced Preclinical Target Validation
Confirming target engagement is the first step in a broader preclinical validation process. To build a strong case for the therapeutic potential of this compound, a multi-pronged approach is necessary to link its interaction with the target to a desired biological outcome.
Key methodologies for enhanced preclinical target validation include:
Cellular and Phenotypic Assays: Once target engagement is confirmed, the functional consequences of this interaction are investigated in cellular models. This could involve measuring changes in downstream signaling pathways, gene expression, cell proliferation, or other relevant cellular phenotypes. For purine analogs, this might involve assessing their impact on pathways regulated by purine-binding proteins.
In Vivo Target Engagement and Pharmacodynamic Models: Demonstrating that the compound engages its target in a living organism is a critical step. This can be achieved using techniques like ex vivo CETSA on tissues from treated animals. Pharmacodynamic (PD) biomarker assays are also crucial to measure the biological effect of the compound in relation to its concentration at the target site.
Genetic Approaches: Techniques such as CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock down or knock out the proposed target protein. If the cellular phenotype observed with these genetic perturbations mimics the effect of treatment with this compound, it provides strong evidence that the compound's activity is mediated through that specific target.
By integrating these diverse methodologies, researchers can build a comprehensive preclinical data package that not only demonstrates that this compound engages its intended target but also validates the therapeutic hypothesis by linking this molecular interaction to a meaningful biological response.
Future Research Directions and Unexplored Avenues for 6 Pyrrolidin 1 Yl 9h Purin 2 Amine Derivatives
Development of Novel Synthetic Routes and Libraries
The exploration of the full therapeutic potential of 6-(pyrrolidin-1-yl)-9H-purin-2-amine derivatives hinges on the development of efficient and versatile synthetic methodologies. Future research should prioritize the creation of novel synthetic routes that allow for the facile and diverse functionalization of the purine (B94841) core. nih.gov This includes the development of methods for the regioselective introduction of various substituents at different positions of the purine ring, which is crucial for establishing comprehensive structure-activity relationships (SAR). acs.org
The construction of diverse chemical libraries of 2,6,9-trisubstituted purines is a key strategy for discovering novel bioactive molecules. nih.gov Both solution-phase and solid-phase synthesis techniques have proven effective in generating these libraries, which can then be screened against a wide range of biological targets. nih.gov Microwave-assisted synthesis has also emerged as a valuable tool for accelerating the synthesis of purine derivatives. researchgate.net Future efforts should focus on expanding the diversity of these libraries by incorporating a wider range of building blocks and employing innovative synthetic transformations. nih.gov This will enable a more thorough exploration of the chemical space around the this compound scaffold.
| Synthetic Approach | Description | Key Advantages |
| Multi-step Synthesis | A sequential process involving several chemical reactions to build the target molecule. nih.gov | Allows for precise control over the final structure and stereochemistry. |
| Solid-Phase Synthesis | The synthesis of compounds on a solid support, which simplifies purification. nih.gov | High-throughput synthesis of compound libraries. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. researchgate.net | Reduced reaction times and often improved yields. |
| Metal-Mediated Coupling | Reactions catalyzed by transition metals to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com | Enables the synthesis of a wide range of structurally diverse derivatives. |
| Ring-Closing Metathesis | A powerful reaction for the formation of cyclic compounds. researchgate.net | Useful for creating novel heterocyclic systems fused to the purine core. |
Identification and Validation of New Biological Targets
While purine derivatives have been extensively studied as inhibitors of protein kinases, their potential to interact with other biological targets remains largely unexplored. nih.gov Future research should aim to identify and validate new biological targets for this compound derivatives. This can be achieved through a combination of computational and experimental approaches.
Computational Repurposing: In silico methods can be used to screen libraries of purine derivatives against a vast number of known protein structures to predict potential binding interactions. f1000research.com This approach can rapidly identify promising new targets for experimental validation.
Proteomic Profiling: Techniques such as chemical proteomics can be employed to identify the protein targets of a given compound directly from complex biological samples.
Phenotypic Screening: Screening compound libraries in cell-based assays that measure a specific cellular phenotype can reveal novel biological activities and provide clues about the underlying molecular targets.
Once a potential new target has been identified, rigorous validation is essential to confirm its role in the observed biological effect. youtube.com This involves a combination of biochemical, biophysical, and cellular assays to demonstrate direct binding and functional modulation of the target protein.
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. dovepress.com Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially advantageous property. dovepress.comnih.gov Derivatives of this compound, with their versatile purine scaffold, are well-suited for the development of multi-targeting agents. nih.govnih.gov
Future research should focus on the rational design of purine derivatives that can simultaneously modulate the activity of multiple, disease-relevant targets. dovepress.com This could involve designing hybrid molecules that combine the structural features of known inhibitors for different targets or by optimizing the polypharmacological profile of existing purine derivatives. dovepress.com For instance, a single compound could be designed to inhibit both a protein kinase and another key enzyme involved in a cancer signaling pathway. nih.gov This multi-targeting approach could lead to enhanced efficacy and a reduced likelihood of developing drug resistance. dovepress.comwikipedia.org
Advanced Computational Design and Optimization of Purine Scaffolds
Computational methods have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.govmdpi.com For this compound derivatives, advanced computational approaches can be applied to:
Structure-Based Drug Design: Utilize the three-dimensional structures of target proteins to design ligands with high affinity and selectivity. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that correlate the chemical structure of compounds with their biological activity, guiding the design of more potent analogs. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of ligand-protein complexes to understand binding mechanisms and predict binding affinities. nih.govnih.gov
Scaffold Hopping: Computationally search for novel chemical scaffolds that can mimic the biological activity of the purine core, potentially leading to compounds with improved properties. mdpi.com
The integration of these computational methods into the drug discovery pipeline can significantly accelerate the optimization of purine scaffolds, leading to the development of more effective and safer therapeutic agents. nih.govrsc.org
| Computational Method | Application in Purine Derivative Research |
| Molecular Docking | Predicts the binding mode and affinity of purine derivatives to their target proteins. f1000research.comnih.gov |
| 3D-QSAR | Establishes a quantitative relationship between the 3D structure of purine derivatives and their biological activity. nih.gov |
| Molecular Dynamics Simulations | Investigates the stability and dynamics of purine derivative-protein complexes. nih.govnih.gov |
| Virtual Screening | Screens large compound libraries in silico to identify potential hits for a given target. nih.gov |
Application in Chemical Probe Development for Biological Systems
Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in living systems. nih.gov Derivatives of this compound, with their potential for high potency and selectivity, are excellent candidates for development as chemical probes. mdpi.com
Future research in this area should focus on:
Designing highly selective probes: The development of probes that interact with a single, specific target is crucial for accurately dissecting its biological function.
Incorporating reporter tags: Attaching fluorescent dyes or other reporter groups to the purine scaffold can enable the visualization and tracking of the target protein within cells. nih.gov
Developing photo-affinity probes: These probes can be used to covalently label the target protein upon photo-irradiation, facilitating its identification and characterization.
The availability of high-quality chemical probes for a wide range of biological targets will be invaluable for advancing our understanding of cellular processes in both health and disease.
Integration with Emerging Therapeutic Modalities
The field of drug discovery is constantly evolving, with new therapeutic modalities emerging that offer novel ways to treat diseases. Future research should explore the potential of integrating this compound derivatives with these emerging approaches.
Targeted Protein Degraders (PROTACs): These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its degradation. A purine derivative could be used as the target-binding warhead in a PROTAC, offering a new mechanism of action beyond simple inhibition.
Antibody-Drug Conjugates (ADCs): In this approach, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. A highly potent purine derivative could be used as the cytotoxic payload in an ADC, delivering it directly to the tumor site and minimizing systemic toxicity.
Combination Therapies: The efficacy of purine derivatives could be enhanced by combining them with other therapeutic agents, including other small molecules, biologics, or immunotherapies. wikipedia.org
By embracing these innovative therapeutic strategies, the full potential of this compound and its derivatives can be realized, leading to the development of next-generation medicines for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the key structural features of 6-(Pyrrolidin-1-yl)-9H-purin-2-amine that influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The reactivity can be deduced via NMR spectroscopy to analyze electron distribution and steric effects at the pyrrolidine and purine moieties. X-ray crystallography can resolve spatial arrangements, particularly the orientation of the pyrrolidine ring relative to the purine core. Computational tools like Mulliken charge analysis may quantify electron-donating effects of the pyrrolidine group, which enhance nucleophilic attack at specific positions .
Q. What standard analytical techniques are recommended for characterizing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is optimal for assessing purity. Complementary techniques include:
- Mass spectrometry (MS) : Confirm molecular weight (avg. ~218.25 g/mol) and detect impurities.
- NMR spectroscopy : Use - and -NMR to verify substituent integration and absence of side products (e.g., residual solvents).
- Elemental analysis : Validate stoichiometry (CHN) within ±0.3% tolerance .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Factorial design : Test variables (temperature, solvent, catalyst) systematically. For example:
| Variable | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Solvent | DMF | THF | 62% vs. 58% |
| Catalyst | Pd/C | CuI | 70% vs. 65% |
| Temperature (°C) | 80 | 100 | 68% vs. 72% |
- Purification : Use column chromatography (silica gel, eluent: CHCl/MeOH 9:1) or recrystallization (ethanol/water). Monitor by TLC (R ≈ 0.4) .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay validation : Compare IC values across orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays).
- Pharmacokinetic profiling : Assess membrane permeability (Caco-2 cells) and metabolic stability (microsomal assays) to differentiate intrinsic activity from bioavailability limitations.
- Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .
Q. How can computational modeling predict the binding interactions of this compound with ATP-binding pockets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with AMBER force fields to simulate ligand-protein interactions. Focus on hydrogen bonding (N-H···O) with kinase hinge regions.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å). Validate with experimental SPR data (K ≤ 10 µM) .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are suitable for analyzing dose-response relationships in cell-based assays?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill coefficients.
- Error analysis : Bootstrap resampling (n=1000 iterations) to estimate 95% confidence intervals.
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .
Q. How can researchers integrate heterogeneous data (e.g., biochemical, structural, and genomic) to propose a mechanistic model for this compound?
- Methodological Answer :
- Systems biology tools : Use Cytoscape to map protein interaction networks enriched with targets of purine analogs.
- Pathway analysis : Apply Gene Ontology (GO) term enrichment (DAVID Bioinformatics) to identify overrepresented pathways (e.g., purine metabolism, apoptosis).
- Bayesian inference : Combine prior knowledge (e.g., kinase structures) with experimental data to refine probabilistic models .
Ethical and Methodological Challenges
Q. What ethical considerations arise when linking biochemical data to publicly available genomic databases?
- Methodological Answer :
- Anonymization : Strip datasets of identifiers (HIPAA compliance) before depositing in repositories like ChEMBL.
- Informed consent : For human cell lines, ensure compliance with IRB protocols (e.g., HeLa cell usage disclosures).
- Data sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing in platforms like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
